2-甲氧基-N-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

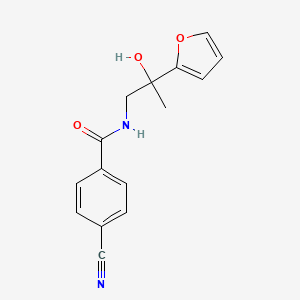

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide, also known as MMN, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. MMN is a nicotinamide derivative and belongs to the class of pyridinecarboxamides.

科学研究应用

Drug Research and Development

This compound is valuable in drug research and development due to its interesting pharmaceutical and biological activities . It’s synthetic analogous and the synthesis of its heteroannelated derivatives have been the subject of many recent publications .

Optical Applications

The compound has been used in the growth and characterization of organic single crystals for optical applications . Organic materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optical (NLO) Materials

The aromatic organic material 2-methoxy-4-nitroaniline, a derivative of this compound, is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .

Synthesis of Fused Ring Systems

The compound plays a unique role in natural and synthetic chemistry due to its biologically and pharmacologically active derivatives . It is used in the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential .

Inhibition of NO and H2O2 Production

The compound has been found to inhibit the production of Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) when treating synoviocytes with Lipopolysaccharides (LPS) and Tumor Necrosis Factor-alpha (TNF-α) .

作用机制

Target of Action

The primary target of the compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its function. EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of lysine 27 on histone 3 (H3K27), resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes . The compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide inhibits this process, thereby preventing the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 by 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide affects the biochemical pathway of transcriptional silencing. This results in the prevention of the installation of methylation marks on H3K27, thereby disrupting the modification of chromatin structure that serves to repress transcription .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid , suggesting it has favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide include the prevention of trimethylation of H3K27 and the subsequent silencing of targeted genes . This disruption of the normal function of EZH2 can lead to changes in gene expression that may have therapeutic effects in certain malignancies .

属性

IUPAC Name |

2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-9-12(22-2)10-14(20)19(11)8-7-17-15(21)13-5-4-6-18-16(13)23-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHVWBSFFACNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B2608257.png)

![1-[4-[Bromo(difluoro)methyl]pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2608259.png)

![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)

![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)

![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)